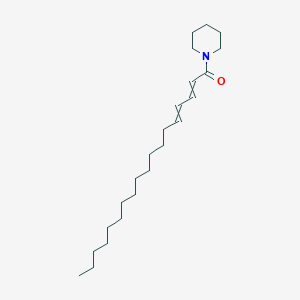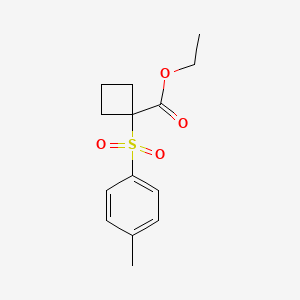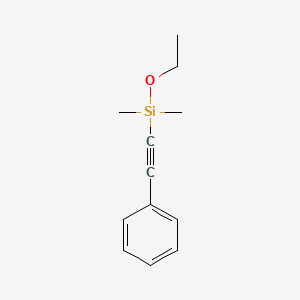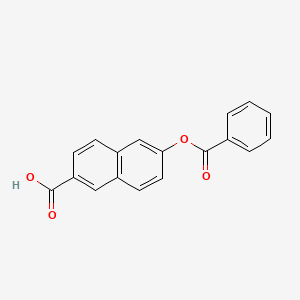![molecular formula C22H21Cl B12553989 1-Chloro-4-[4-(4-hexylphenyl)buta-1,3-diyn-1-yl]benzene CAS No. 143544-18-7](/img/structure/B12553989.png)
1-Chloro-4-[4-(4-hexylphenyl)buta-1,3-diyn-1-yl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-[4-(4-hexylphenyl)buta-1,3-diyn-1-yl]benzene is an organic compound with a complex structure that includes a chloro-substituted benzene ring and a butadiyne linkage
Métodos De Preparación
The synthesis of 1-Chloro-4-[4-(4-hexylphenyl)buta-1,3-diyn-1-yl]benzene typically involves multi-step organic reactions. One common method includes the coupling of 4-hexylphenylacetylene with 1-chloro-4-iodobenzene under Sonogashira coupling conditions. This reaction requires a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, typically CuI, in the presence of a base like triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and at elevated temperatures.
Análisis De Reacciones Químicas
1-Chloro-4-[4-(4-hexylphenyl)buta-1,3-diyn-1-yl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The butadiyne linkage can be oxidized to form diketones or other oxidized products.
Reduction Reactions: The compound can be reduced to form alkenes or alkanes, depending on the reducing agent and conditions used.
Common reagents for these reactions include palladium catalysts for substitution, oxidizing agents like potassium permanganate for oxidation, and hydrogen gas with a metal catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-4-[4-(4-hexylphenyl)buta-1,3-diyn-1-yl]benzene has several scientific research applications:
Materials Science: It is used in the synthesis of conjugated polymers and organic semiconductors, which are important for the development of electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It can be used as a probe to study the interactions of organic molecules with biological systems, particularly in the context of drug design and development.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-[4-(4-hexylphenyl)buta-1,3-diyn-1-yl]benzene depends on its specific application. In materials science, its conjugated structure allows it to participate in electron transport and light-emitting processes. In organic synthesis, the compound’s reactivity is governed by the presence of the chloro group and the butadiyne linkage, which can undergo various chemical transformations.
Comparación Con Compuestos Similares
1-Chloro-4-[4-(4-hexylphenyl)buta-1,3-diyn-1-yl]benzene can be compared with other similar compounds, such as:
1-Chloro-4-phenylbutane: This compound lacks the butadiyne linkage and has different reactivity and applications.
4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline: This compound has a similar butadiyne linkage but different substituents, leading to different chemical properties and applications.
Propiedades
Número CAS |
143544-18-7 |
|---|---|
Fórmula molecular |
C22H21Cl |
Peso molecular |
320.9 g/mol |
Nombre IUPAC |
1-chloro-4-[4-(4-hexylphenyl)buta-1,3-diynyl]benzene |
InChI |
InChI=1S/C22H21Cl/c1-2-3-4-5-8-19-11-13-20(14-12-19)9-6-7-10-21-15-17-22(23)18-16-21/h11-18H,2-5,8H2,1H3 |
Clave InChI |
HSHXOJQXNLLEOH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-Methyl-1-[4-(methylsulfanyl)phenyl]propan-2-yl}morpholine](/img/structure/B12553909.png)

![2-{[2-(Dimethylamino)ethyl]selanyl}ethan-1-ol](/img/structure/B12553920.png)
![2-[3-Chloro-2-(chloromethyl)prop-1-en-1-yl]-1-methyl-5-nitro-1H-imidazole](/img/structure/B12553928.png)
![[3-(4-Hydroxybutoxy)-3-oxopropyl]phenylphosphinic acid](/img/structure/B12553935.png)
![1H-2-Benzopyran-1-one, 6,8-dimethoxy-3-[(phenylmethoxy)methyl]-](/img/structure/B12553961.png)
![[(1R,2S)-2-Cyclohexylcyclopropyl]methanol](/img/structure/B12553969.png)
![4,4'-(Propane-1,3-diyl)bis[1-(propan-2-yl)pyridin-1-ium] diiodide](/img/structure/B12553971.png)
![4-[(E)-Benzylimino-methyl]-benzoic acid methyl ester](/img/structure/B12553980.png)
![Phenol, 4-[2-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]-](/img/structure/B12553994.png)



